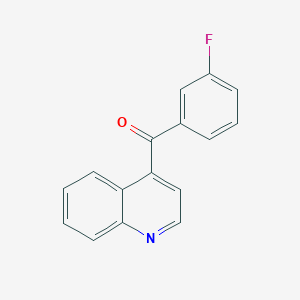

(3-Fluorophenyl)(quinolin-4-yl)methanone

CAS No.: 1706436-13-6

Cat. No.: VC2741977

Molecular Formula: C16H10FNO

Molecular Weight: 251.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1706436-13-6 |

|---|---|

| Molecular Formula | C16H10FNO |

| Molecular Weight | 251.25 g/mol |

| IUPAC Name | (3-fluorophenyl)-quinolin-4-ylmethanone |

| Standard InChI | InChI=1S/C16H10FNO/c17-12-5-3-4-11(10-12)16(19)14-8-9-18-15-7-2-1-6-13(14)15/h1-10H |

| Standard InChI Key | WYLSSMGNNXKPKN-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(=CC=N2)C(=O)C3=CC(=CC=C3)F |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CC=N2)C(=O)C3=CC(=CC=C3)F |

Introduction

Chemical Identity and Physical Properties

(3-Fluorophenyl)(quinolin-4-yl)methanone is characterized by its specific molecular structure containing a quinoline ring system connected to a 3-fluorophenyl group through a carbonyl bridge. The presence of the fluorine atom at the meta position of the phenyl ring imparts distinctive electronic properties and potential biological activities compared to non-fluorinated analogs.

Basic Identification Parameters

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₆H₁₀FNO |

| Molecular Weight | 251.25-251.26 g/mol |

| CAS Registry Number | 1706436-13-6 |

| IUPAC Name | (3-fluorophenyl)-quinolin-4-ylmethanone |

| Physical Appearance | Yellow solid (presumed based on similar compounds) |

| Standard Purity | 97% |

The compound features a carbonyl (C=O) group that serves as the connecting point between the 3-fluorophenyl ring and the quinoline scaffold at position 4. This particular arrangement creates a rigid molecular framework with specific spatial orientation that influences its interaction with biological targets and chemical reactivity .

Synthetic Methodologies

The synthesis of (3-Fluorophenyl)(quinolin-4-yl)methanone can be accomplished through several routes, with the most common approach involving the reaction of 3-fluorobenzoyl chloride with a quinolin-4-yl organometallic species.

Primary Synthetic Route

The most established synthetic pathway typically involves:

-

Formation of a quinolin-4-yl lithium or similar organometallic reagent

-

Reaction with 3-fluorobenzoyl chloride under controlled conditions

-

Workup and purification procedures to isolate the desired product

This approach capitalizes on the nucleophilicity of the metallated quinoline species to form the key carbon-carbon bond with the electrophilic carbonyl carbon of the acid chloride.

Alternative Synthetic Approaches

Several alternative methods can be adapted from the synthesis of similar compounds:

Transition Metal-Catalyzed Coupling

Based on related compounds in the literature, ruthenium-catalyzed coupling reactions present a viable synthetic route:

| Reagents | Catalysts | Conditions | Expected Outcome |

|---|---|---|---|

| Quinoline + 3-fluorobenzoyl derivative | [(p-cymene)RuCl₂]₂ (5 mol%) | HOAc (1 equiv), DCE, 120°C, 12h | Formation of C-C bond at 4-position |

This approach is supported by successful syntheses of related compounds such as phenyl(quinolin-3-yl)methanone, which was obtained in 84% yield under similar conditions .

Oxidative Methods

Another potential approach involves oxidative coupling reactions, particularly for the formation of the carbonyl linkage between the aromatic rings. This method would likely involve:

-

Preparation of suitable quinoline and fluorophenyl precursors

-

Use of oxidizing agents to facilitate the formation of the carbonyl bridge

-

Optimization of reaction conditions to maximize yield and selectivity

Purification and Characterization

The isolation of (3-Fluorophenyl)(quinolin-4-yl)methanone typically requires:

-

Column chromatography using appropriate solvent systems (e.g., EtOAc/petroleum ether mixtures)

-

Recrystallization to achieve high purity

-

Characterization through NMR spectroscopy (¹H, ¹³C, and ¹⁹F), mass spectrometry, and elemental analysis

Structural Comparisons and Analogs

The structural features of (3-Fluorophenyl)(quinolin-4-yl)methanone can be better understood through comparison with related compounds found in the literature.

Comparative Analysis with Structural Isomers

| Compound | Key Structural Difference | Potential Impact on Properties |

|---|---|---|

| (4-Fluorophenyl)(quinolin-4-yl)methanone | Fluorine at para position | Different electronic distribution; altered hydrogen bonding capabilities |

| (2-Fluorophenyl)(quinolin-3-yl)methanone | Fluorine at ortho position; quinoline substituted at 3-position | Potential intramolecular interactions; different spatial arrangement |

| Quinolin-4-yl(3-(trifluoromethyl)phenyl)methanone | CF₃ group instead of F at meta position | Enhanced lipophilicity; stronger electron-withdrawing effect |

These structural variations can significantly influence physicochemical properties including solubility, melting point, dipole moment, and biological activity profiles .

Structure-Property Relationships

The meta-fluorine substituent in (3-Fluorophenyl)(quinolin-4-yl)methanone imparts distinct electronic effects compared to ortho- or para-substituted analogs:

-

Meta-fluorine provides moderate electron-withdrawing effects without direct resonance to the carbonyl group

-

This positioning likely creates a unique electronic distribution that affects reactivity patterns

-

The specific arrangement may influence how the molecule interacts with biological targets through altered hydrogen bonding capabilities and lipophilicity

| Structural Feature | Potential Biological Activity | Supporting Evidence from Similar Compounds |

|---|---|---|

| Quinoline scaffold | Antimicrobial, antiparasitic, anticancer properties | Quinoline derivatives are known for broad-spectrum biological activities |

| Fluorophenyl moiety | Enhanced metabolic stability, improved target binding | Strategic fluorination often improves pharmacokinetic profiles |

| Carbonyl linker | Potential for hydrogen bonding with biological targets | Enables specific recognition by protein binding sites |

The combination of these features suggests that (3-Fluorophenyl)(quinolin-4-yl)methanone may exhibit biological activities worth investigating, particularly as an antimicrobial or anticancer agent .

Pharmacological Relevance

The compound's structure bears similarities to several biologically active molecules:

-

Related fluorophenyl-quinoline conjugates have demonstrated anticancer and antimicrobial properties

-

The meta-fluorine position may provide unique binding interactions with target proteins

-

The quinolin-4-yl component resembles structural elements found in certain kinase inhibitors

Research on similar compounds indicates that quinoline derivatives with fluorophenyl substituents often exhibit notable biological activities, suggesting that (3-Fluorophenyl)(quinolin-4-yl)methanone may possess unexplored therapeutic potential .

Chemical Reactivity and Transformations

The reactive sites in (3-Fluorophenyl)(quinolin-4-yl)methanone offer opportunities for various chemical transformations.

Future Research Directions

The structural features and preliminary data on (3-Fluorophenyl)(quinolin-4-yl)methanone suggest several promising avenues for future investigation.

Synthetic Methodology Development

Opportunities exist for developing improved synthetic approaches:

-

Green chemistry methods using environmentally benign reagents and conditions

-

Catalyst optimization for higher yields and selectivity

-

Continuous flow chemistry approaches for scalable production

-

Asymmetric variations if stereogenic centers are introduced through derivatization

Biological Activity Screening

Comprehensive biological evaluation should include:

-

Broad-spectrum antimicrobial screening

-

Cytotoxicity assessment against diverse cancer cell lines

-

Structure-activity relationship studies comparing various fluorinated positions

-

Target identification and mechanism of action studies if activity is identified

Materials Applications Exploration

Investigation of physical properties relevant to materials applications:

-

Photophysical characterization (absorption, emission, quantum yield)

-

Evaluation of electronic properties and potential semiconductor behavior

-

Assessment of self-assembly characteristics and crystal packing patterns

-

Exploration of host-guest chemistry and molecular recognition capabilities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume